Ethyl N,N-diethyl-2,2-difluoromalonamate
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Overview
Description
Ethyl N,N-diethyl-2,2-difluoromalonamate is an organic compound with the molecular formula C9H15F2NO3 It is a derivative of malonic acid, where two fluorine atoms replace the hydrogen atoms on the central carbon, and the ester group is ethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N-diethyl-2,2-difluoromalonamate typically involves the reaction of diethylamine with ethyl 2,2-difluoromalonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl N,N-diethyl-2,2-difluoromalonamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted malonamates depending on the nucleophile used.
Hydrolysis: 2,2-difluoromalonic acid and diethylamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl N,N-diethyl-2,2-difluoromalonamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl N,N-diethyl-2,2-difluoromalonamate involves its interaction with specific molecular targets, often through the formation of covalent bonds with active sites on enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved typically include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Ethyl N,N-diethylmalonamate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl N,N-dimethyl-2,2-difluoromalonamate: Similar structure but with different alkyl groups, affecting its steric and electronic properties.
Ethyl N,N-diethyl-2-fluoromalonamate: Contains only one fluorine atom, leading to different reactivity and applications.
Uniqueness: Ethyl N,N-diethyl-2,2-difluoromalonamate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
ethyl 3-(diethylamino)-2,2-difluoro-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-4-12(5-2)7(13)9(10,11)8(14)15-6-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHQPDXMKXCVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)OCC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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